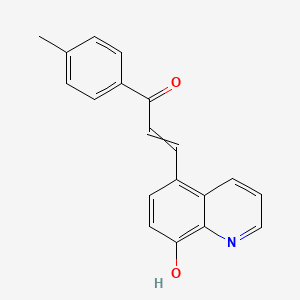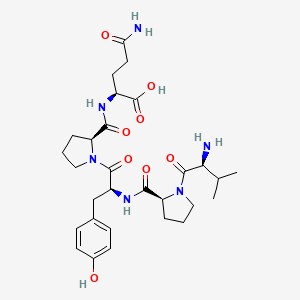
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- is a peptide compound composed of the amino acids L-glutamine, L-valine, L-proline, and L-tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide through its natural protein synthesis machinery.
化学反応の分析
Types of Reactions
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of amino acid side chains, particularly the tyrosine residue.
Deamidation: Conversion of the amide group in glutamine to a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Deamidation: Often occurs under mild acidic or basic conditions.
Major Products
Hydrolysis: Produces individual amino acids
特性
CAS番号 |
895124-56-8 |
|---|---|
分子式 |
C29H42N6O8 |
分子量 |
602.7 g/mol |
IUPAC名 |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H42N6O8/c1-16(2)24(31)28(41)35-14-4-6-22(35)26(39)33-20(15-17-7-9-18(36)10-8-17)27(40)34-13-3-5-21(34)25(38)32-19(29(42)43)11-12-23(30)37/h7-10,16,19-22,24,36H,3-6,11-15,31H2,1-2H3,(H2,30,37)(H,32,38)(H,33,39)(H,42,43)/t19-,20-,21-,22-,24-/m0/s1 |
InChIキー |
PNRCORVXKCNAOX-YGQNSOCVSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
正規SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


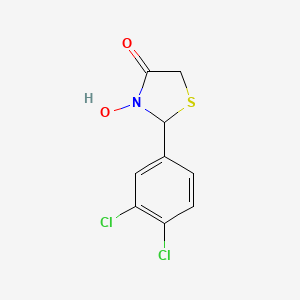
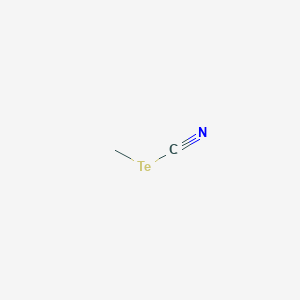
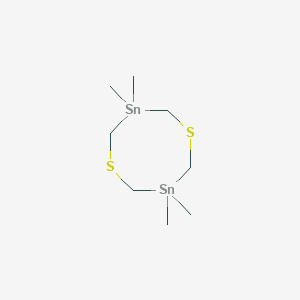
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
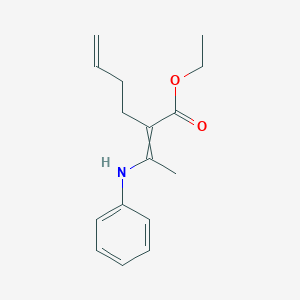
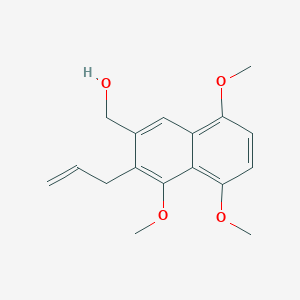
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)

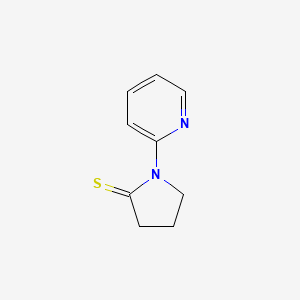
propanedinitrile](/img/structure/B14199672.png)
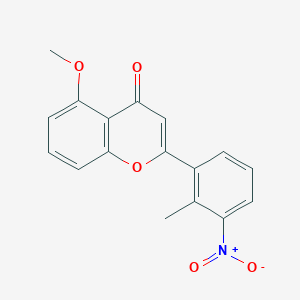
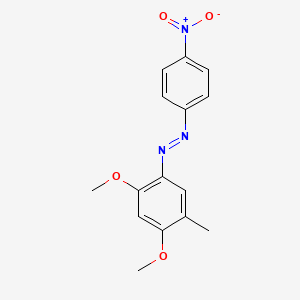
![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
